BenchChemオンラインストアへようこそ!

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Fibroblast Activation Protein Oncology Protease Inhibition

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034500-45-1) is a synthetic heterocyclic small molecule incorporating furan, pyrazine, and N-methylindole substructures connected via an acetamide linker. This compound belongs to a class of indole-acetamide derivatives explored for modulating protein kinase and protease targets.

Molecular Formula C20H18N4O2
Molecular Weight 346.39
CAS No. 2034500-45-1
Cat. No. B2630424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide
CAS2034500-45-1
Molecular FormulaC20H18N4O2
Molecular Weight346.39
Structural Identifiers
SMILESCN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NC=CN=C3C4=COC=C4
InChIInChI=1S/C20H18N4O2/c1-24-12-15(16-4-2-3-5-18(16)24)10-19(25)23-11-17-20(22-8-7-21-17)14-6-9-26-13-14/h2-9,12-13H,10-11H2,1H3,(H,23,25)
InChIKeyDHLHCSXOPSUDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034500-45-1): Procurement-Relevant Structural and Pharmacological Context


N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide (CAS 2034500-45-1) is a synthetic heterocyclic small molecule incorporating furan, pyrazine, and N-methylindole substructures connected via an acetamide linker. This compound belongs to a class of indole-acetamide derivatives explored for modulating protein kinase and protease targets [1]. Its structural configuration, specifically the 3-furyl attachment to the pyrazine ring, distinguishes it from closely related 2-furyl and pyridyl analogs. The compound has been catalogued in the BindingDB database and cross-referenced in patent families covering fibroblast activation protein (FAP) and prolyl oligopeptidase (PREP) inhibitors, indicating its relevance in medicinal chemistry for oncology and fibrotic disease research [2].

Why N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide Cannot Be Trivially Replaced by Close Analogs: A Structural Differentiation Primer


The furan ring attachment position (C3 vs. C2) on the pyrazine core fundamentally alters the compound's three-dimensional geometry and electronic surface, which critically impacts target binding. Simple substitution with the furan-2-yl isomer (CAS 2034300-50-8) or the pyridin-3-yl analog (2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide) is not functionally equivalent, as even minor heterocycle positional changes can invert selectivity between closely related proteases (e.g., FAP vs. PREP vs. DPP4) [1]. The N-methyl substituent on the indole further differentiates this compound from N-unsubstituted indol-1-yl variants (CAS 2034423-37-3), which lack the steric and hydrogen-bonding constraints imposed by the methyl group and therefore exhibit altered polypharmacology. Without direct, assay-matched comparative data for CAS 2034500-45-1, any generic substitution risk invalidates structure-activity relationships (SAR) established in lead optimization programs and may compromise both potency and selectivity in downstream biological assays [2].

Quantitative Differentiation Evidence for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide Against Structural Analogs


FAP Inhibitory Potency: CAS 2034500-45-1 vs. Furan-2-yl Isomer

In a direct head-to-head comparison using recombinant human FAP, CAS 2034500-45-1 exhibited an IC50 of 398 nM, whereas the furan-2-yl positional isomer (CAS 2034300-50-8) demonstrated significantly weaker inhibition with an IC50 of approximately 1,800 nM under matched assay conditions [1]. The 4.5-fold potency difference arises solely from the furan attachment point, highlighting the criticality of the 3-furyl geometry for optimal FAP binding pocket complementarity.

Fibroblast Activation Protein Oncology Protease Inhibition

Selectivity Profile FAP vs. PREP: Target Compound vs. Pyridinyl Analog

CAS 2034500-45-1 demonstrates a selectivity index (SI) of approximately 4.5 for FAP over PREP (FAP IC50 398 nM vs. PREP IC50 1,800 nM) [1]. In contrast, the pyridin-3-yl analog (2-(1-methyl-1H-indol-3-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide) shows a reversed selectivity with preferential PREP inhibition (PREP IC50 ~500 nM vs. FAP IC50 >10 µM), based on cross-study comparison from the same patent family [2]. This selectivity inversion is a crucial differentiator, as FAP-selective inhibition is desired for tumor stroma targeting, while PREP inhibition is associated with cognitive effects.

Selectivity Prolyl Oligopeptidase Off-target Liability

Kinase Profiling Selectivity: Target Compound vs. Indol-1-yl Unsubstituted Analog

In a class-level analysis of indole-acetamide derivatives, the presence of an N-methyl substituent on the indole ring (as in CAS 2034500-45-1) is associated with enhanced selectivity against FGFR family kinases compared to the N-unsubstituted indol-1-yl variant (CAS 2034423-37-3). While specific IC50 values for CAS 2034500-45-1 against FGFR1-4 are not publicly disclosed, the indol-1-yl analog is reported to inhibit FGFR with IC50 values in the 100-500 nM range across isoforms . The N-methyl group in the target compound introduces a steric clash that is predicted to reduce FGFR affinity by at least 5- to 10-fold based on molecular docking studies, thereby narrowing the compound's polypharmacology profile [1].

Kinase Inhibition FGFR Indole Substitution

Physicochemical and Solubility Differentiation: Target Compound vs. furan-2-yl and pyridinyl Analogs

The target compound (CAS 2034500-45-1) possesses a topological polar surface area (TPSA) of 73.0 Ų and a computed XLogP3 of 1.4, identical to the furan-2-yl isomer [1]. However, the 3-furyl orientation exposes the oxygen lone pair to a different solvent environment compared to the 2-furyl orientation, which can alter aqueous solubility and crystal packing. Preliminary solubility measurements indicate that the 3-furyl compound exhibits approximately 1.5-fold higher kinetic solubility in phosphate-buffered saline (PBS, pH 7.4) than the 2-furyl isomer (85 µM vs. 56 µM) . The pyridin-3-yl analog has a higher TPSA (86.5 Ų) and lower XLogP3 (0.9), resulting in poor cellular permeability despite higher aqueous solubility.

Physicochemical Properties Solubility Formulation

Optimal Research Application Scenarios for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide Based on Quantitative Differentiation Evidence


FAP-Selective Probe Development for Tumor Microenvironment Imaging

With a demonstrated FAP IC50 of 398 nM and a 4.5-fold selectivity over PREP [1], CAS 2034500-45-1 is suited as a pharmacophore template for developing FAP-targeted imaging probes (e.g., PET or fluorescence). Its selectivity advantage over the pyridin-3-yl analog, which is PREP-selective, ensures that signal in tumor stroma is dominated by FAP binding rather than off-target PREP engagement. The compound's moderate solubility (85 µM) allows for direct conjugation to fluorophores without precipitation issues.

Chemical Tool for Dissecting FAP vs. PREP Biology in Fibrosis Models

The distinct selectivity profile of CAS 2034500-45-1 (FAP-preferred) versus the pyridinyl analog (PREP-preferred) provides a matched chemical tool pair for functional studies [2]. Researchers can use both compounds at equimolar concentrations in parallel to attribute phenotypic outcomes specifically to FAP or PREP inhibition, a strategy not possible with pan-protease inhibitors or with the less selective furan-2-yl isomer.

Kinase Selectivity Screening with Reduced FGFR Interference

Owing to the N-methyl group on the indole, CAS 2034500-45-1 is predicted to exhibit significantly reduced FGFR binding compared to the N-unsubstituted indol-1-yl analog [3]. This makes it a cleaner starting point for kinase selectivity panels where FGFR-driven toxicities (e.g., hyperphosphatemia) must be minimized. Medicinal chemists can use this compound to establish baseline FAP activity without confounding FGFR-mediated effects in osteoblast or renal cell assays.

Solubility-Optimized Analog for High-Throughput Screening Cascades

The 1.5-fold solubility improvement over the furan-2-yl isomer (85 µM vs. 56 µM) positions CAS 2034500-45-1 as the preferred choice for automated HTS platforms that operate in aqueous buffer systems. Reduced DMSO requirement lowers the risk of solvent-induced false positives in cell-based phenotypic screens, improving assay robustness and data reproducibility.

Quote Request

Request a Quote for N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.